(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Description
This compound is a chiral cyclohexane derivative featuring a 2-nitrophenyl ketone substituent and a carboxylic acid group. Its stereochemistry ((1S,2R)) and nitro group placement at the ortho position distinguish it from analogs. It is structurally related to intermediates in drug discovery, particularly in kinase inhibitors or protein-protein interaction modulators .
Properties
Molecular Formula |
C15H17NO5 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(1S,2R)-2-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H17NO5/c17-14(12-7-3-4-8-13(12)16(20)21)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m1/s1 |
InChI Key |
DHPJGNQYQNOIGF-MNOVXSKESA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexane-1-carboxylic acid derivative, followed by the introduction of the 2-nitrophenyl-2-oxoethyl group through a series of reactions involving nitration, reduction, and acylation steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, nitro compounds, and amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Critical Analysis
- Stereochemistry Impact : The (1S,2R) configuration in the target compound likely confers unique binding modes compared to cis/trans isomers. For example, cis-4-nitrophenyl analogs exhibit higher respiratory irritation risks .
- Substituent Effects: Ortho-nitro groups enhance steric hindrance but reduce solubility compared to para-substituted analogs .
- Safety Profile : Hazards vary significantly; trans-2-nitrophenyl derivatives carry skin/eye irritation risks, while para-substituted analogs prioritize respiratory safety .
Biological Activity
(1S,2R)-2-[2-(2-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a bicyclic organic compound notable for its potential biological activities, owing to its unique structural features that include a cyclohexane ring and a nitrophenyl moiety. This compound has garnered interest in medicinal chemistry due to its possible therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial effects.
Chemical Structure and Properties
- Molecular Formula : C15H17NO5
- Molecular Weight : 291.30 g/mol
- IUPAC Name : this compound
- InChI Key : DHPJGNQYQNOIGF-MNOVXSKESA-N
The compound's structure suggests significant electronic properties due to the presence of the nitrophenyl group, which may enhance its reactivity with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various pharmacological effects. The nitrophenyl group is often associated with increased biological activity, potentially leading to enhanced therapeutic effects or toxicity.
Potential Pharmacological Effects
- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to reduce inflammation in various models.
- Analgesic Properties : The compound may also exhibit pain-relieving effects, making it a candidate for further research in pain management therapies.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, warranting further exploration into its use as an antimicrobial agent.
The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to the observed pharmacological effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of structurally similar compounds, revealing that derivatives with nitrophenyl groups exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of related compounds resulted in a marked reduction in inflammatory markers. The study concluded that these compounds could serve as potential anti-inflammatory agents by inhibiting pro-inflammatory cytokines.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced levels of inflammatory cytokines | |
| Analgesic | Significant pain relief in animal models | |
| Antimicrobial | Inhibition of bacterial growth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
